
Picropodophyllin-1-ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picropodophyllin-1-ethyl ether, also known as PPP1E, is a synthetic compound that has gained attention in recent years due to its potential applications in cancer research. PPP1E is a derivative of podophyllotoxin, a natural compound found in certain plants, and has been shown to have potent anti-cancer properties.
Mechanism of Action
Picropodophyllin-1-ethyl ether exerts its anti-cancer effects by inhibiting a protein called insulin-like growth factor-1 receptor (IGF-1R). IGF-1R is a key regulator of cell growth and survival, and is often overexpressed in cancer cells. By inhibiting IGF-1R, this compound can induce cancer cell death and prevent further growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer properties. For example, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its anti-cancer effects by preventing the growth of tumors. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Picropodophyllin-1-ethyl ether has several advantages as a research tool in the lab. It is relatively easy to synthesize and is stable under a variety of conditions. This compound also has potent anti-cancer properties, making it useful for studying cancer cell growth and survival. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which may limit its usefulness in certain assays. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy as a potential cancer treatment are not yet fully understood.
Future Directions
There are a number of potential future directions for research on Picropodophyllin-1-ethyl ether. One area of interest is the development of new this compound derivatives that may have even greater anti-cancer activity. Another potential direction is the investigation of this compound in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which may ultimately lead to its development as a cancer treatment.
Synthesis Methods
Picropodophyllin-1-ethyl ether can be synthesized through a series of chemical reactions, starting with the isolation of podophyllotoxin from the roots of the Podophyllum plant. Podophyllotoxin is then modified through esterification and other chemical reactions to produce this compound.
Scientific Research Applications
Picropodophyllin-1-ethyl ether has been extensively studied as a potential anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel.
properties
CAS RN |
106709-55-1 |
|---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1 |
InChI Key |
STGBBEULPHACPI-RGXPITOMSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Other CAS RN |
106709-55-1 |
synonyms |
picropodophyllin-1-ethyl ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






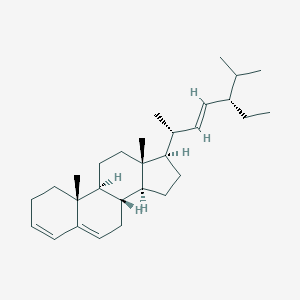
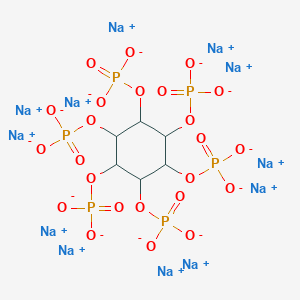
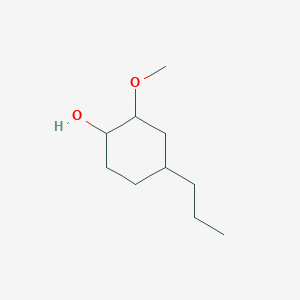
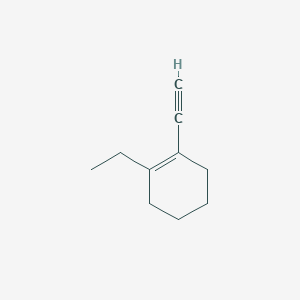
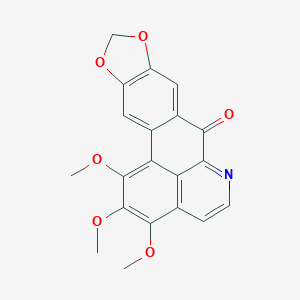
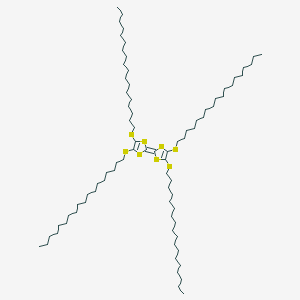

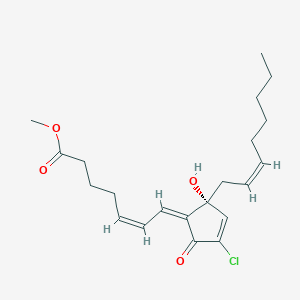

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)